![molecular formula C7H5F3N2O2 B2383752 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile CAS No. 2260937-58-2](/img/structure/B2383752.png)
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is an organic compound with the molecular formula C7H5F3N2O2. This compound is characterized by the presence of trifluoromethyl, hydroxy, oxazolyl, and nitrile functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile typically involves the reaction of 4,4,4-trifluoro-3-hydroxybutanenitrile with 2-amino-2-oxazoline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as triethylamine, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4,4,4-Trifluoro-3-oxo-3-(1,3-oxazol-2-yl)butanenitrile.
Reduction: 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butylamine.
Substitution: 4,4,4-Trifluoro-3-methoxy-3-(1,3-oxazol-2-yl)butanenitrile.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The hydroxy and oxazolyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butanenitrile
- 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is unique due to the presence of the oxazolyl group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other trifluoromethyl-containing compounds, making it valuable in various research and industrial applications.
Biological Activity
4,4,4-Trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile is an organic compound with the molecular formula C7H5F3N2O2. Its unique structural features, including trifluoromethyl, hydroxy, oxazolyl, and nitrile functional groups, suggest potential applications in various biological contexts. This article explores its biological activity based on recent research findings.
The compound is characterized by:
- Trifluoromethyl group : Enhances lipophilicity and cellular penetration.
- Hydroxy group : Capable of forming hydrogen bonds with biological macromolecules.
- Oxazolyl group : Imparts specific chemical reactivity and biological activity.
- Nitrile group : Can undergo metabolic transformations to yield active metabolites.
The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group allows for enhanced membrane permeability, while the hydroxy and oxazolyl groups facilitate interactions with proteins and nucleic acids. The nitrile group may contribute to the formation of reactive intermediates that exert biological effects.
Biological Activity Overview
Research indicates that derivatives of oxazole compounds exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific findings related to the compound's biological activity.
Antimicrobial Activity
A study evaluating various oxazole derivatives reported significant antimicrobial activity against several strains of fungi and bacteria. For instance:
- Minimum Inhibitory Concentrations (MIC) against Candida albicans were as low as 0.8 µg/ml for certain derivatives .
Compound | MIC (µg/ml) | Target Organisms |
---|---|---|
This compound | TBD | Various bacterial and fungal strains |
Reference Drug (e.g., 5-Fluorocytosine) | 3.2 | Candida species |
Anticancer Potential
The compound's potential as an anticancer agent has been explored in vitro. Studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Case Studies
- Study on Antibacterial Activity : Singh et al. synthesized substituted oxazoles and tested their antibacterial potential against E. coli and S. aureus. The results indicated that certain derivatives exhibited comparable or superior activity compared to standard antibiotics like ampicillin .
- Antifungal Activity Assessment : A series of oxazole derivatives were tested for antifungal efficacy against Aspergillus niger and Candida krusei. The findings suggested that modifications in the oxazole ring structure significantly influenced antifungal potency .
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1,3-oxazol-2-yl)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)6(13,1-2-11)5-12-3-4-14-5/h3-4,13H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUMJOACFMSDLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(CC#N)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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